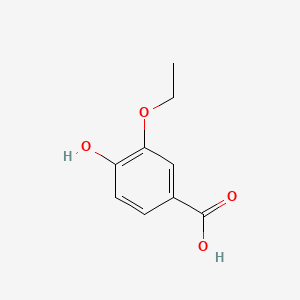

3-Ethoxy-4-hydroxybenzoic acid

Description

The exact mass of the compound 3-Ethoxy-4-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethoxy-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDSMZGWVHEDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202751 | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-38-0 | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHOXY-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA38VF9XH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Phenolic Compound

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Ethoxy-4-hydroxybenzoic Acid

3-Ethoxy-4-hydroxybenzoic acid, also known as Ethyl Vanillic Acid, is a phenolic compound of increasing interest within the scientific community. While structurally similar to the well-known vanillic acid, the substitution of a methoxy group for an ethoxy group imparts distinct physicochemical properties that influence its reactivity, biological activity, and potential applications. This guide provides a comprehensive overview of its core chemical properties, analytical characterization, synthesis, and relevance for researchers in chemistry and drug development. It is a known metabolite of ethyl vanillin, a common food flavoring agent, making its study relevant to toxicology and metabolism research.[1][2]

Core Chemical and Physical Properties

A thorough understanding of a molecule begins with its fundamental properties. These values dictate its behavior in various solvents, its physical state, and its reactivity. The properties of 3-Ethoxy-4-hydroxybenzoic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-ethoxy-4-hydroxybenzoic acid | PubChem[3] |

| Synonyms | Ethyl vanillic acid, 3-Ethoxy-p-hydroxybenzoic acid | PubChem[3] |

| CAS Number | 5438-38-0 | PubChem[3] |

| Molecular Formula | C₉H₁₀O₄ | PubChem[3] |

| Molecular Weight | 182.17 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | N/A |

| pKa | 4.47 ± 0.10 (Predicted) | Guidechem[4] |

| Solubility | Slightly soluble in water; more soluble in polar organic solvents like alcohols and acetone (inferred from 4-hydroxybenzoic acid).[5][6] | N/A |

The pKa of approximately 4.47 is particularly noteworthy for drug development professionals.[4] This value, which is close to that of 4-hydroxybenzoic acid (pKa 4.54)[6][7], indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This anionic form significantly increases its water solubility and influences its ability to interact with biological targets and cross cellular membranes.

Synthesis and Reactivity

Synthetic Pathway: Oxidation of Ethyl Vanillin

A logical and common laboratory-scale synthesis of 3-Ethoxy-4-hydroxybenzoic acid involves the oxidation of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Ethyl vanillin is a readily available and inexpensive starting material.[8][9] The aldehyde group can be selectively oxidized to a carboxylic acid using a variety of mild oxidizing agents, such as potassium permanganate (KMnO₄) under controlled pH conditions or Tollens' reagent.

The choice of an oxidizing agent is critical. A strong, non-selective oxidizing agent could potentially lead to unwanted side reactions, such as cleavage of the aromatic ring or oxidation of the phenolic hydroxyl group. A mild oxidant ensures that the transformation is specific to the aldehyde functional group, leading to a cleaner reaction and higher yield of the desired product.

Caption: General workflow for the synthesis of 3-Ethoxy-4-hydroxybenzoic acid.

Key Reactivity

-

Esterification: The carboxylic acid group can readily undergo Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. These esters, similar to parabens, may possess preservative or biological activities.

-

Phenolic Hydroxyl Group Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its presence also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (relative to the -OH group).

-

Decarboxylation: While requiring harsh conditions, hydroxybenzoic acids can undergo decarboxylation to yield the corresponding phenol.

Analytical Characterization Workflow

Accurate structural elucidation and purity assessment are paramount. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on the structure and data from analogous compounds like 4-hydroxybenzoic acid[10], the following spectral features are predicted:

-

¹H NMR:

-

An ethyl group signal: A triplet (for the -CH₃) and a quartet (for the -OCH₂-).

-

Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns confirming the 1,2,4-trisubstitution on the benzene ring.

-

Two exchangeable broad singlets for the phenolic -OH and carboxylic acid -OH protons.

-

-

¹³C NMR:

-

Two signals for the ethyl group carbons.

-

Six distinct signals for the aromatic carbons, including the carboxyl-substituted carbon.

-

A signal for the carboxylic acid carbon (C=O) in the downfield region (typically >165 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum for 3-Ethoxy-4-hydroxybenzoic acid is expected to show characteristic absorption bands similar to its parent compound, 4-hydroxybenzoic acid.[11]

-

~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

~3200 cm⁻¹: A sharper O-H stretch for the phenolic hydroxyl group.

-

~1680 cm⁻¹: A strong C=O stretch for the carboxylic acid carbonyl group.

-

~1600 & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: A strong C-O stretching band, associated with the carboxylic acid and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₉H₁₀O₄), which is 182.17 g/mol .[3]

-

Fragmentation: Common fragmentation patterns would include the loss of water (-18 Da), the loss of the ethyl group (-29 Da), and the loss of the carboxyl group (-45 Da). The most abundant peaks observed in GC-MS analysis are at m/z 154, 137, and 182.[3]

Biological & Pharmacological Relevance

Metabolic Product of Ethyl Vanillin

The primary relevance of 3-Ethoxy-4-hydroxybenzoic acid in drug development and toxicology stems from its role as a major metabolite of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2] Ethyl vanillin is a synthetic flavoring agent used extensively in foods, beverages, and pharmaceuticals.[8][9] Upon ingestion, the aldehyde group of ethyl vanillin is oxidized in the body to a carboxylic acid, yielding 3-Ethoxy-4-hydroxybenzoic acid, which is then excreted in the urine.[1][2]

Understanding this metabolic pathway is crucial for:

-

Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of ethyl vanillin-containing formulations.

-

Toxicology: Evaluating the safety profile of ethyl vanillin by studying the biological effects of its metabolites.

-

Clinical Diagnostics: High urinary levels of this compound can indicate significant dietary intake of synthetic flavorings.[2]

Caption: Metabolic pathway of ethyl vanillin to 3-ethoxy-4-hydroxybenzoic acid.

Potential Bioactivities

While research specific to 3-Ethoxy-4-hydroxybenzoic acid is limited, the broader class of hydroxybenzoic acids exhibits numerous biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.[12][13][14] The structural similarity suggests that 3-Ethoxy-4-hydroxybenzoic acid could be a candidate for investigation into similar therapeutic areas. Its antioxidant potential, in particular, is plausible due to the electron-donating nature of the phenolic hydroxyl group, which can stabilize free radicals.

Safety and Handling

No specific GHS classification is widely available for 3-Ethoxy-4-hydroxybenzoic acid.[4] However, based on data for structurally similar compounds like 4-hydroxybenzoic acid and its esters, standard laboratory precautions should be observed.[15][16]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, tightly sealed container away from incompatible materials such as strong oxidizing agents.[15]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and water.

-

Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.

-

Inhalation: Move to fresh air.

-

Conclusion

3-Ethoxy-4-hydroxybenzoic acid is more than just a simple derivative of vanillic acid. Its identity as a key metabolite of a globally used flavoring agent positions it as a significant compound for metabolic and toxicological studies. Its core structure, featuring a carboxylic acid, a phenolic hydroxyl, and an ethoxy group, provides a versatile scaffold for chemical modification and exploration of potential biological activities. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers and drug development professionals to synthesize, characterize, and further investigate this intriguing molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95085, 3-Ethoxy-4-hydroxybenzoic acid. Available from: [Link]

-

Wikipedia. (2024). 4-Hydroxybenzoic acid. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Available from: [Link]

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8467, Ethylvanillin. Available from: [Link]

-

Peristy, M., et al. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. ResearchGate. Available from: [Link]

-

Wikipedia. (2024). Ethylvanillin. Available from: [Link]

-

The Good Scents Company. (n.d.). ethyl vanillin. Available from: [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

Wang, S., et al. (2018). 4-Hydroxybenzoic acid—a versatile platform intermediate for value-added compounds. ResearchGate. Available from: [Link]

- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.

-

European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Available from: [Link]

-

Liu, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central (PMC) - NIH. Available from: [Link]

-

Metasci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Available from: [Link]

-

WEEL. (n.d.). Workplace Environmental Exposure Level. Available from: [Link]

-

Chalmers, R. A., & Lawson, A. M. (1982). Identification of urinary 3-ethoxy-4-hydroxybenzoic and 3-ethoxy-4-hydroxymandelic acids after dietary intake of ethyl vanillin. PubMed. Available from: [Link]

-

Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Available from: [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

The Royal Society of Chemistry. (2012). Supplementary data. Available from: [Link]

Sources

- 1. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of urinary 3-ethoxy-4-hydroxybenzoic and 3-ethoxy-4-hydroxymandelic acids after dietary intake of ethyl vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 7. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

- 16. tera.org [tera.org]

- 17. echemi.com [echemi.com]

3-Ethoxy-4-hydroxybenzoic acid CAS number 5438-38-0

An In-depth Technical Guide to 3-Ethoxy-4-hydroxybenzoic Acid (CAS: 5438-38-0) for Advanced Research and Pharmaceutical Development

Introduction

3-Ethoxy-4-hydroxybenzoic acid, also known as 3-ethoxyprotocatechuic acid, is a substituted benzoic acid derivative with the CAS number 5438-38-0. While not a household name, this compound serves as a critical building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. Its bifunctional nature, featuring both a carboxylic acid group and a phenol, makes it a versatile reagent for constructing targeted molecular architectures. This guide provides an in-depth examination of its properties, synthesis, analytical characterization, and applications, tailored for researchers and drug development professionals.

Section 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a compound is the bedrock of its effective application in synthesis and analysis. The ethoxy and adjacent hydroxyl groups on the benzene ring dictate its solubility, reactivity, and spectroscopic characteristics.

1.1: Chemical and Physical Properties

The properties of 3-Ethoxy-4-hydroxybenzoic acid are summarized below. These values are crucial for selecting appropriate solvents for reactions and purification, as well as for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 5438-38-0 | |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 195-198 °C | |

| Boiling Point | 359.4±32.0 °C (Predicted) | |

| Density | 1.339±0.06 g/cm³ (Predicted) | |

| pKa | 4.29±0.10 (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | N/A |

1.2: Spectroscopic Data Interpretation

Spectroscopic analysis is essential for confirming the identity and purity of 3-Ethoxy-4-hydroxybenzoic acid.

-

¹H NMR: The proton NMR spectrum provides a clear signature of the molecule. Key expected shifts include a triplet and quartet for the ethoxy group protons, distinct signals for the aromatic protons, and broad singlets for the hydroxyl and carboxylic acid protons, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at the most downfield position.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band (from both the phenol and carboxylic acid), C-H stretching bands for the aromatic and aliphatic groups, a sharp C=O stretch for the carboxylic acid, and C-O stretching bands for the ether and phenol groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (182.17 g/mol ), which is crucial for confirming the compound's identity.

Section 2: Synthesis & Purification Protocols

The most common and logical route to synthesize 3-Ethoxy-4-hydroxybenzoic acid is via the Williamson ether synthesis, starting from the readily available protocatechuic acid (3,4-dihydroxybenzoic acid). This selective ethoxylation is a foundational organic chemistry reaction.

Protocol 2.1: Williamson Ether Synthesis of 3-Ethoxy-4-hydroxybenzoic Acid

This protocol details the selective ethoxylation of protocatechuic acid. The choice of a suitable base and solvent is critical to favor mono-ethoxylation at the 3-position, which is more acidic than the 4-position hydroxyl group.

Causality Behind Experimental Choices:

-

Starting Material: Protocatechuic acid is chosen for its commercial availability and its pre-existing 3,4-dihydroxybenzoic acid scaffold.

-

Reagent: Ethyl iodide is a standard and effective ethylating agent.

-

Base: Sodium hydroxide is used to deprotonate the more acidic phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. The stoichiometry is controlled to favor mono-alkylation.

-

Solvent: Ethanol or a similar polar protic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

-

Acidification: Hydrochloric acid is used to protonate the carboxylate and any remaining phenoxide, precipitating the final product.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one equivalent of protocatechuic acid in ethanol.

-

Deprotonation: Slowly add one equivalent of aqueous sodium hydroxide solution to the flask while stirring. This selectively deprotonates the more acidic hydroxyl group.

-

Alkylation: Add a slight excess (1.1 equivalents) of ethyl iodide to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in water.

-

Acidification & Precipitation: Acidify the aqueous solution with 2M hydrochloric acid until the pH is approximately 2. The product, 3-Ethoxy-4-hydroxybenzoic acid, will precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

Caption: Workflow for the synthesis of 3-Ethoxy-4-hydroxybenzoic acid.

Protocol 2.2: Purification by Recrystallization

The crude product from the synthesis will contain unreacted starting material and potentially some di-ethoxylated byproduct. Recrystallization is a highly effective method for purification.

Causality Behind Solvent Choice: An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often effective for moderately polar compounds like this, as it allows for fine-tuning of polarity to maximize yield and purity.

Step-by-Step Methodology:

-

Solvent Selection: Place the crude product in a flask. Add a minimal amount of hot ethanol to dissolve it completely.

-

Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Section 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and concentration of the synthesized compound.

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is most suitable for 3-Ethoxy-4-hydroxybenzoic acid.

Methodology Parameters:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm. The C18 stationary phase provides excellent retention for aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The formic acid ensures the carboxylic acid group remains protonated for good peak shape.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set at 254 nm, a wavelength where the benzene ring absorbs strongly.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

Caption: Standard workflow for HPLC-based purity analysis.

Section 4: Applications in Drug Development & Research

3-Ethoxy-4-hydroxybenzoic acid is primarily valued as a precursor in multi-step syntheses. Its structure is incorporated into larger molecules to modulate properties such as lipophilicity, hydrogen bonding capability, and metabolic stability.

One notable application is its use as an intermediate in the synthesis of selective vanilloid receptor 1 (VR1, also known as TRPV1) antagonists. The TRPV1 receptor is a key target in pain and inflammation research. For example, it has been used in the development of antagonists like A-317567, where the ethoxy-hydroxybenzoyl moiety is a crucial part of the final pharmacophore that interacts with the receptor.

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While not acutely toxic, appropriate precautions should always be taken.

| Safety Aspect | Guideline |

| GHS Pictograms | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

| Personal Protective Equipment (PPE) | Safety glasses, nitrile gloves, lab coat. |

| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. |

| Storage | Store in a tightly sealed container in a cool, dry place away from oxidizing agents. |

Conclusion

3-Ethoxy-4-hydroxybenzoic acid (CAS 5438-38-0) is a functionally rich and valuable building block in synthetic chemistry. Its straightforward synthesis from protocatechuic acid, combined with its utility in constructing complex pharmaceutical targets, makes it a compound of significant interest. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical profiles, as outlined in this guide, is paramount for its successful application in research and development.

References

-

3-Ethoxy-4-hydroxybenzoic acid - PubChem, National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to 3-Ethoxy-4-hydroxybenzoic Acid: Molecular Weight, Characterization, and Applications

Introduction

3-Ethoxy-4-hydroxybenzoic acid, also known as ethyl vanillic acid, is a phenolic acid derivative of significant interest in the fields of analytical chemistry, synthetic chemistry, and pharmacology. Structurally, it is the carboxylic acid analog of the widely used flavoring agent ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). This relationship makes it a critical reference standard for stability studies, a potential metabolite in biological systems, and a versatile building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of 3-Ethoxy-4-hydroxybenzoic acid, with a primary focus on its molecular weight and the advanced analytical techniques used for its characterization. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and the methodologies to verify its identity and purity.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and corresponding molecular weight. These properties dictate its behavior in chemical reactions and analytical systems.

The molecular formula for 3-Ethoxy-4-hydroxybenzoic acid is C₉H₁₀O₄.[1][2] Based on this formula, its molecular weight can be defined in two ways:

-

Molar Mass (Average Molecular Weight): This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for stoichiometric calculations in laboratory synthesis. The molar mass is 182.17 g/mol .[1]

-

Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This value is crucial for high-resolution mass spectrometry, which can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass is 182.05790880 Da .[1]

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Ethoxy-4-hydroxybenzoic Acid

| Property | Value | Source |

| IUPAC Name | 3-ethoxy-4-hydroxybenzoic acid | [1] |

| CAS Number | 5438-38-0 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molar Mass | 182.17 g/mol | [1] |

| Exact Mass | 182.05790880 Da | [1] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)O)O | [1][2] |

| InChIKey | QFDSMZGWVHEDHT-UHFFFAOYSA-N | [1] |

| Predicted pKa | 4.47 ± 0.10 | [2] |

Synthesis Pathway

While 3-Ethoxy-4-hydroxybenzoic acid can be sourced commercially, understanding its synthesis provides context for potential impurities and its relationship to other key chemicals. A common and logical synthetic route involves the oxidation of its aldehyde precursor, ethyl vanillin. Ethyl vanillin itself is typically prepared from catechol. This multi-step process underscores the importance of rigorous analytical confirmation of the final product.

The generalized pathway is as follows:

-

Ethylation of Catechol: Catechol is ethylated to form guaethol (2-ethoxyphenol).

-

Formylation of Guaethol: A formyl group is introduced to the guaethol ring, typically via a condensation reaction with glyoxylic acid followed by oxidation and decarboxylation, to produce ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[3]

-

Oxidation of Ethyl Vanillin: The aldehyde functional group of ethyl vanillin is selectively oxidized to a carboxylic acid to yield the final product, 3-Ethoxy-4-hydroxybenzoic acid.

Analytical Methodologies for Characterization and Quantification

Confirming the molecular weight, structure, and purity of 3-Ethoxy-4-hydroxybenzoic acid requires a suite of orthogonal analytical techniques. As a Senior Application Scientist, my recommendation is to never rely on a single method but to build a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile compounds and for quantification. A reversed-phase method is ideal for this molecule due to its moderate polarity.

Causality Behind Experimental Choices:

-

Column: A C18 (octadecylsilane) column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic acids.

-

Mobile Phase: A gradient of acidified water and an organic solvent (acetonitrile or methanol) is used. The acid (e.g., acetic acid or phosphoric acid) serves to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[4]

-

Detector: A UV detector set at approximately 254 nm or 275 nm is effective, as the substituted benzene ring contains a strong chromophore.[4][5]

Experimental Protocol: HPLC Purity Assay

-

Instrument: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

-

Column: Brownlee Validated C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).[4]

-

Mobile Phase A: 0.2% (v/v) Phosphoric Acid in Water.[4]

-

Mobile Phase B: Methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of 1.0 mg/mL 3-Ethoxy-4-hydroxybenzoic acid reference standard in methanol. Create a working standard of 100 µg/mL by diluting with the initial mobile phase composition.

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol to a nominal concentration of 1.0 mg/mL. Dilute to 100 µg/mL with the initial mobile phase composition.

-

Gradient Elution:

-

0-2 min: 40% B

-

2-12 min: Linear gradient from 40% to 90% B

-

12-15 min: Hold at 90% B

-

15-16 min: Return to 40% B

-

16-20 min: Re-equilibration at 40% B

-

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Sources

- 1. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 4. s4science.at [s4science.at]

- 5. Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Ethoxy-4-hydroxybenzoic Acid from Ethyl Vanillin

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-ethoxy-4-hydroxybenzoic acid, a valuable benzoic acid derivative, from the widely available starting material, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The core of this transformation lies in the selective oxidation of an aromatic aldehyde to a carboxylic acid. This document delves into the mechanistic underpinnings of this oxidation, justifies the selection of an appropriate oxidizing agent, and presents a detailed, field-proven experimental workflow. The guide includes protocols for the synthesis, purification, and analytical characterization of the final product, tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis. All quantitative data, procedural steps, and logical workflows are presented with clarity, supported by visual diagrams and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a potent vanilla-like aroma, making it a cornerstone of the flavor and fragrance industries.[1][2][3] Beyond its organoleptic properties, its chemical structure—featuring a reactive aldehyde group—presents an excellent opportunity for synthetic elaboration. The conversion of ethyl vanillin to 3-ethoxy-4-hydroxybenzoic acid is a classic example of aldehyde oxidation, a fundamental transformation in organic chemistry.[4] The resulting carboxylic acid is a valuable building block for the synthesis of pharmaceuticals, polymers, and other advanced materials.

This guide focuses on a robust and high-yielding method for this conversion, prioritizing experimental reliability and product purity. The chosen methodology is the oxidation using freshly prepared silver oxide in an alkaline medium. This approach is adapted from the highly successful and well-documented synthesis of vanillic acid from vanillin, ensuring a strong precedent for its efficacy.[5][6]

The Mechanistic Foundation: Aldehyde Oxidation

The oxidation of an aldehyde to a carboxylic acid proceeds via a hydrate intermediate. In an aqueous basic medium, the aldehyde carbonyl group undergoes nucleophilic attack by a hydroxide ion to form a tetrahedral intermediate. Proton transfer results in a geminal diol (hydrate).[7][8] This hydrate is the species that is actually oxidized. The oxidant removes the hydrogen atom from the carbon that originally bore the aldehyde group, leading to the formation of the carboxylate, which is then protonated during acidic work-up to yield the final carboxylic acid.[7][8]

The choice of oxidant is critical. While strong oxidants like potassium permanganate can achieve this transformation, they risk over-oxidation and cleavage of the aromatic ring if conditions are not meticulously controlled.[9][10] Mild oxidants, such as silver oxide (Ag₂O), offer superior selectivity, cleanly converting the aldehyde to a carboxylic acid without affecting other functional groups on the aromatic ring.[4][5][6]

Caption: Overall reaction scheme for the oxidation of ethyl vanillin.

Experimental Protocol: Synthesis and Isolation

This protocol is designed to be a self-validating system, where observable phenomena (e.g., color changes, precipitation) correspond to specific chemical transformations.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Ethyl Vanillin (C₉H₁₀O₃) | 1 L Beaker |

| Silver Nitrate (AgNO₃) | 500 mL Beaker |

| Sodium Hydroxide (NaOH), pellets | Magnetic Stirrer and Stir Plate |

| Hydrochloric Acid (HCl), concentrated | Heating Mantle or Water Bath |

| Deionized Water | Büchner Funnel and Flask |

| Ice | Standard Laboratory Glassware |

| pH Paper (or pH meter) | Spatula, Glass Rods |

Step-by-Step Synthesis Procedure

Step 1: Preparation of Fresh Silver(I) Oxide (The Oxidant)

Causality: Freshly precipitated silver oxide is significantly more reactive than commercially available or aged material. This in-situ preparation is critical for achieving a high reaction rate and yield.[6]

-

In a 500 mL beaker, dissolve 17.0 g (0.10 mol) of silver nitrate in 100 mL of deionized water with stirring.

-

In a separate beaker, prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 40 mL of deionized water.

-

While stirring the silver nitrate solution vigorously, add the sodium hydroxide solution. A dark brown precipitate of silver(I) oxide will form immediately.

-

Stir the suspension for 5 minutes. Collect the silver oxide precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with several portions of deionized water until the filtrate is neutral (pH ~7). This removes residual nitrates and sodium hydroxide. Do not allow the precipitate to dry completely, as it is used wet.

Step 2: The Oxidation Reaction

-

Transfer the wet, freshly prepared silver oxide to a 1 L beaker. Add 200 mL of deionized water.

-

With vigorous stirring, add 20.0 g (0.50 mol) of sodium hydroxide pellets. The dissolution is exothermic.

-

Gently warm the stirred suspension to approximately 55-60°C using a water bath or heating mantle.

-

Once the temperature is stable, add 16.6 g (0.10 mol) of ethyl vanillin in one portion.

-

An exothermic reaction should commence within a few minutes, indicated by a change in the precipitate's appearance from dark brown to a fluffy, gray metallic silver.[6]

-

Maintain stirring and the temperature at 55-60°C for an additional 15 minutes to ensure the reaction goes to completion.

Step 3: Isolation of Crude 3-Ethoxy-4-hydroxybenzoic Acid

-

Filter the hot reaction mixture by vacuum filtration to remove the precipitated metallic silver.

-

Wash the silver cake with approximately 20 mL of hot deionized water and combine the washings with the main filtrate.

-

Cool the clear filtrate in an ice bath to below 15°C.

-

With vigorous stirring, slowly and carefully acidify the cold filtrate by adding concentrated hydrochloric acid. The product will begin to precipitate as a white solid.

-

Continue adding HCl until the solution is strongly acidic to Congo red paper (or pH ~2).

-

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude 3-ethoxy-4-hydroxybenzoic acid by vacuum filtration.

-

Wash the collected solid with two 50 mL portions of ice-cold deionized water to remove inorganic salts (NaCl).

-

Press the solid firmly on the funnel to remove as much water as possible, then air-dry or dry in a vacuum desiccator. The expected yield of crude product is 15-17 g (82-93%).

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| Ethyl Vanillin | 166.17 | 16.6 | 0.10 | 1.0 |

| Silver Nitrate | 169.87 | 17.0 | 0.10 | 1.0 |

| Sodium Hydroxide (Step 1) | 40.00 | 4.4 | 0.11 | 1.1 |

| Sodium Hydroxide (Step 2) | 40.00 | 20.0 | 0.50 | 5.0 |

Purification and Analytical Characterization

Purification by Recrystallization

The primary impurity in the crude product is likely unreacted starting material or inorganic salts. Recrystallization from an ethanol/water solvent system is highly effective for purification.[11][12]

-

Place the crude, dried product in an Erlenmeyer flask.

-

Add the minimum volume of hot ethanol required to completely dissolve the solid.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

-

To the hot, clear filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry to a constant weight.

Caption: Experimental workflow for the synthesis and purification.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Method | Expected Results for 3-Ethoxy-4-hydroxybenzoic Acid |

| Melting Point | 195-197 °C |

| FTIR (KBr, cm⁻¹) | ~3450 (phenolic O-H), 3200-2500 (broad, carboxylic acid O-H), ~1680 (C=O of acid), ~1600, 1510 (C=C aromatic), ~1270 (C-O stretch) |

| ¹H NMR (DMSO-d₆, δ) | ~12.5 (s, 1H, -COOH), ~9.5 (s, 1H, Ar-OH), ~7.4 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), 4.0 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, δ) | ~167 (-COOH), ~151 (Ar C-O), ~147 (Ar C-OH), ~124 (Ar C-H), ~122 (Ar C-COOH), ~115 (Ar C-H), ~112 (Ar C-H), ~64 (-OCH₂-), ~15 (-CH₃) |

| Mass Spec (EI-MS) | Molecular Ion [M]⁺ at m/z 182. Common fragments at m/z 165 (-OH), 137 (-COOH).[13] |

Safety and Handling Considerations

-

Silver Nitrate: Is an oxidizing agent and can cause stains on skin and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Is highly corrosive. Handle with care and avoid contact with skin and eyes. The dissolution in water is highly exothermic.

-

Hydrochloric Acid: Is corrosive and releases toxic fumes. All acidifications should be performed in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

References

- National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 64(10), o2008. [Link]

-

The Good Scents Company. (n.d.). ethyl vanillin, 121-32-4. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylvanillin. PubChem. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-hydroxybenzoic acid. PubChem. [Link]

-

Organic Syntheses. (n.d.). Protocatechuic acid. [Link]

-

Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

Wikipedia. (n.d.). Ethylvanillin. [Link]

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. [Link]

-

Fawzy, A., et al. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. ResearchGate. [Link]

-

Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. I. The Reaction of Vanillin with Silver Oxide. Journal of the American Chemical Society, 68(3), 429-432. [Link]

-

Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

-

Fawzy, A. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. Austin Publishing Group. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]

-

Royal Society of Chemistry. (2023). Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents. RSC Publishing. [Link]

-

Organic Syntheses. (n.d.). Vanillic acid. [Link]

-

International Journal of ChemTech Research. (n.d.). Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. [Link]

-

European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. [Link]

-

Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

-

Materials Science. (2022). Preparation and Characterization of Vanillin Cross-linked Chitosan Microspheres Modified by Silver Nanoparticles. [Link]

-

JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

-

ResearchGate. (2025). Potassium Permanganate Oxidation of Organic Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 3. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 5. myttex.net [myttex.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Ethoxy-4-hydroxybenzoic acid structural formula

An In-depth Technical Guide to 3-Ethoxy-4-hydroxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethoxy-4-hydroxybenzoic acid, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

3-Ethoxy-4-hydroxybenzoic acid, a derivative of benzoic acid, is a bifunctional organic compound featuring a carboxylic acid, a hydroxyl group, and an ethoxy ether linkage on a benzene ring. This unique arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. Its structural similarity to naturally occurring phenolic acids and its capacity for diverse chemical modifications underpin its utility as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. Understanding the fundamental characteristics of this molecule is crucial for its effective application in research and development.

Molecular Structure and Chemical Identifiers

The structural integrity and identity of a chemical compound are paramount for reproducibility in experimental science. 3-Ethoxy-4-hydroxybenzoic acid's structure is defined by a benzoic acid core with substituents at the 3 and 4 positions.

Structural Formula:

Caption: Oxidation of ethylvanillin to 3-ethoxy-4-hydroxybenzoic acid.

Key Chemical Reactions

The presence of three distinct functional moieties—carboxylic acid, phenol, and ether—allows for a range of chemical transformations:

-

Esterification: The carboxylic acid group can be readily esterified by reacting with an alcohol under acidic catalysis (Fischer esterification) to produce the corresponding esters. These esters are often used as preservatives or as intermediates in further synthesis. [1]* Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl and ethoxy groups, directing electrophilic substitution (e.g., nitration, halogenation) primarily to the positions ortho and para to the activating groups. [1]* Etherification/Acylation of the Phenolic Hydroxyl: The phenolic -OH group can be further derivatized, for instance, by reaction with alkyl halides in the presence of a base (Williamson ether synthesis) or with acyl chlorides/anhydrides to form esters.

Applications in Research and Drug Development

3-Ethoxy-4-hydroxybenzoic acid is primarily utilized as a sophisticated intermediate in the synthesis of high-value chemical entities.

-

Pharmaceutical Synthesis: It serves as a scaffold for the construction of more complex molecules with potential biological activity. Derivatives of hydroxybenzoic acids are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. [2][3][4]The ethoxy group can enhance lipophilicity, which may improve a drug candidate's pharmacokinetic profile.

-

Agrochemicals: It can be a precursor for novel pesticides and herbicides.

-

Azo Dyes: The phenolic ring can undergo coupling reactions with diazonium salts to form azo dyes, which have applications in various industries. [5]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 3-Ethoxy-4-hydroxybenzoic acid is essential to ensure personnel safety.

-

Hazard Identification: While specific toxicity data is limited, related compounds such as 3-ethoxy-4-hydroxybenzaldehyde and 4-hydroxybenzoic acid are known to cause skin and eye irritation. [6][7][8]It may also cause respiratory irritation. [7][8]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. If dust is generated, respiratory protection may be necessary.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethoxy-4-hydroxybenzoic acid is a chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its well-defined structure and versatile reactivity allow for the creation of a diverse range of derivatives. This guide has provided a technical foundation for its properties, synthesis, and applications, intended to support and inform the scientific community in their research endeavors.

References

-

PubChem. 3-Ethoxy-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

-

Wikipedia. 4-Hydroxybenzoic acid. [Link]

-

Global Research Online. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]

-

Meta-Sci. Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

-

YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

-

ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

-

National Institute of Standards and Technology. Ethyl Vanillin. [Link]

-

ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-hydroxybenzoic Acid in Organic Solvents

Introduction: The Significance of 3-Ethoxy-4-hydroxybenzoic Acid in Research and Development

3-Ethoxy-4-hydroxybenzoic acid, a derivative of benzoic acid, is a compound of increasing interest in the pharmaceutical and chemical industries. Its structural similarity to other well-known compounds, such as vanillic acid and ethyl vanillin, suggests a range of potential biological activities and applications.[1] As a urinary metabolite of ethyl vanillin, understanding its behavior in various solvent systems is crucial for toxicological and metabolic studies.[1] Furthermore, its physicochemical properties, including solubility, are fundamental to the design of crystallization processes, formulation development, and the synthesis of novel derivatives.

This technical guide provides a comprehensive overview of the principles governing the solubility of 3-Ethoxy-4-hydroxybenzoic acid in organic solvents. While extensive quantitative solubility data for this specific compound is not widely available in published literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to determine its solubility profiles. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the expected solubility trends based on the behavior of structurally analogous compounds.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For 3-Ethoxy-4-hydroxybenzoic acid, the key structural features influencing its solubility are the carboxylic acid group, the hydroxyl group, the ethoxy group, and the aromatic ring. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, making them well-suited for interaction with polar solvents. The aromatic ring can engage in π-π stacking and van der Waals interactions.

The general principle of "like dissolves like" is a useful starting point. Polar solvents are expected to be more effective at dissolving polar solutes like 3-Ethoxy-4-hydroxybenzoic acid. However, the interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces will ultimately determine the extent of solubility in a given solvent. For instance, while both methanol and ethanol are polar, differences in their alkyl chain length can influence their interaction with the ethoxy group and the aromatic ring of the solute, leading to variations in solubility.

Expected Solubility Profile of 3-Ethoxy-4-hydroxybenzoic Acid

Based on the solubility of structurally similar compounds like 4-hydroxybenzoic acid and vanillic acid, we can anticipate certain solubility trends for 3-Ethoxy-4-hydroxybenzoic acid. 4-hydroxybenzoic acid is known to be more soluble in polar organic solvents such as alcohols and acetone than in water or non-polar solvents.[2] For example, it is freely soluble in alcohol and acetone.[3]

It is expected that 3-Ethoxy-4-hydroxybenzoic acid will exhibit good solubility in polar protic solvents like methanol, ethanol, and isopropanol due to the potential for hydrogen bonding with the carboxylic acid and hydroxyl groups. Polar aprotic solvents such as acetone and ethyl acetate are also likely to be effective solvents. The presence of the ethoxy group, compared to the methoxy group in vanillic acid, may slightly increase its lipophilicity, potentially influencing its solubility in less polar solvents.

The following table provides a qualitative prediction of the solubility of 3-Ethoxy-4-hydroxybenzoic acid in various organic solvents, which can serve as a starting point for experimental investigation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding potential with the carboxylic acid and hydroxyl groups. |

| Ketones | Acetone | High | Good hydrogen bond acceptor and moderate polarity. |

| Esters | Ethyl Acetate | Moderate to High | Hydrogen bond acceptor capabilities and moderate polarity. |

| Ethers | Diethyl Ether | Low to Moderate | Limited hydrogen bonding capability compared to alcohols and ketones. |

| Aromatic Hydrocarbons | Toluene | Low | Primarily non-polar interactions, with limited potential for favorable solute-solvent interactions. |

| Aliphatic Hydrocarbons | Hexane | Very Low | Non-polar solvent with minimal ability to solvate the polar functional groups of the acid. |

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the accurate determination of the solubility of 3-Ethoxy-4-hydroxybenzoic acid in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Diagram of the Experimental Workflow

Caption: Workflow for Solubility Determination using the Shake-Flask and HPLC Method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline 3-Ethoxy-4-hydroxybenzoic acid to a known volume (e.g., 5 mL) of the desired organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the sedimentation of the excess solid.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[4][5]

-

Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is a common starting point for the analysis of hydroxybenzoic acids.[4][5][6]

-

Detection: Monitor the absorbance at the λmax of 3-Ethoxy-4-hydroxybenzoic acid. While the specific λmax for this compound should be determined experimentally, related compounds like 4-hydroxybenzoic acid have a λmax around 256 nm.[7]

-

Calibration: Prepare a series of standard solutions of 3-Ethoxy-4-hydroxybenzoic acid of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 3-Ethoxy-4-hydroxybenzoic acid in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or mole fraction.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of 3-Ethoxy-4-hydroxybenzoic acid:

-

Solvent Polarity: As discussed, polar solvents that can engage in hydrogen bonding are expected to be the most effective.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. This relationship can be quantified using the van't Hoff equation. Experimental determination of solubility at different temperatures is crucial for understanding the thermodynamics of the dissolution process.

-

pH: For aqueous solutions or in the presence of acidic or basic impurities in organic solvents, the pH can have a profound effect on the solubility of an acidic compound like 3-Ethoxy-4-hydroxybenzoic acid. In a more basic environment, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in polar solvents.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Ethoxy-4-hydroxybenzoic acid in organic solvents. While a comprehensive dataset of its solubility is not yet publicly available, the detailed experimental protocol and the discussion of expected solubility trends based on structurally related compounds offer a solid foundation for researchers. The generation of reliable solubility data for this compound will be invaluable for its future development and application in the pharmaceutical and chemical industries. Future work should focus on the systematic measurement of its solubility in a range of pharmaceutically relevant solvents at various temperatures, as well as the investigation of its solid-state properties and their influence on solubility.

References

-

3-Ethoxy-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

4-hydroxybenzoic acid. (n.d.). Cheméo. Retrieved January 10, 2026, from [Link]

-

Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Science, 12(11), 459. Available at: [Link]

-

4-Hydroxybenzoic Acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Ethyl 3-ethoxy-4-hydroxybenzoate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

4-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 10, 2026, from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 10, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 10, 2026, from [Link]

-

An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

1441 H. (n.d.). Retrieved January 10, 2026, from [Link]

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). VU Research Repository. Retrieved January 10, 2026, from [Link]

-

3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ChemBK. Retrieved January 10, 2026, from [Link]

-

UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. (2023, July 21). ResearchGate. Retrieved January 10, 2026, from [Link]

-

m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

-

Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. Retrieved January 10, 2026, from [Link]

-

WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (n.d.). Retrieved January 10, 2026, from [Link]

-

Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 10, 2026, from [Link]

-

Why does salicylic acid dissolve in ethanol? (2016, December 16). Quora. Retrieved January 10, 2026, from [Link]

-

Terminal crystalline solid solutions, solubility enhancements and T–X phase diagram of salicylic acid – 4-hydroxybenzoic acid. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]

-

4-Ethyl-3-hydroxybenzoic acid. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]

-

Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, Thermodynamics and Preferential Solvation. (2023, July 7). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. longdom.org [longdom.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Natural occurrence of 3-Ethoxy-4-hydroxybenzoic acid

An In-depth Technical Guide on the Occurrence of 3-Ethoxy-4-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive examination of 3-Ethoxy-4-hydroxybenzoic acid, a molecule of interest to researchers in natural products, pharmacology, and analytical chemistry. Contrary to what its structure might suggest, extensive literature review reveals no significant evidence of 3-Ethoxy-4-hydroxybenzoic acid as a naturally occurring metabolite in plants or microorganisms. Its primary documented biological origin is as a major metabolite of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used synthetic flavoring agent.[1][2] This guide will first elucidate this metabolic pathway, which represents the principal context of the compound's appearance in biological systems. Subsequently, to provide a robust scientific framework, this guide will offer an in-depth analysis of its closest naturally occurring structural analogs: vanillic acid (the methyl ether) and protocatechuic acid (the parent phenol). We will explore their natural distribution, established biosynthetic pathways, and known biological activities, which serve as a predictive foundation for the potential properties of 3-Ethoxy-4-hydroxybenzoic acid. Finally, this guide furnishes detailed experimental protocols for the extraction and analytical quantification of such hydroxybenzoic acids from complex matrices, equipping researchers with the necessary methodologies to investigate these compounds.

Biological Origin: A Consequence of Synthetic Flavor Consumption

The primary and most reliably documented source of 3-Ethoxy-4-hydroxybenzoic acid in a biological system is not through natural biosynthesis, but as a direct metabolic product of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] Ethyl vanillin is an artificial flavorant, synthesized commercially, with a vanilla-like aroma that is approximately three times more potent than natural vanillin.[3][4]

When ingested, ethyl vanillin undergoes oxidation in the body, where the aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH), yielding 3-Ethoxy-4-hydroxybenzoic acid. This biotransformation is a common metabolic fate for aromatic aldehydes. The resulting acid is then often conjugated with glucuronic acid or sulfate before being excreted in the urine.[2] A key study identified high concentrations of 3-ethoxy-4-hydroxybenzoic acid and traces of 3-ethoxy-4-hydroxymandelic acid in the urine of patients consuming synthetic diets flavored with ethyl vanillin, confirming this metabolic link.[1]

Caption: Metabolic conversion of Ethyl Vanillin to 3-Ethoxy-4-hydroxybenzoic acid.

Structurally Related Natural Analogs: Vanillic Acid and Protocatechuic Acid

To understand the potential behavior and significance of 3-Ethoxy-4-hydroxybenzoic acid, it is essential to study its naturally occurring analogs. The substitution of the ethoxy group with a methoxy group yields vanillic acid, while the absence of any ether group yields protocatechuic acid. Both are widespread in the plant kingdom.

| Compound | Structure | Notable Natural Sources |

| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | Found in the roots of Angelica sinensis, Açaí oil (Euterpe oleracea), argan oil, olives, and is a metabolite of catechins from green tea.[5][6][7] |

| Protocatechuic Acid | 3,4-dihydroxybenzoic acid | Abundant in Açaí oil, onions (Allium cepa), roselle (Hibiscus sabdariffa), plums, grapes, and various medicinal herbs.[8][9][10][11] |

These compounds are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, which are largely attributed to their phenolic structure.[12][13][14]

Biosynthesis of Hydroxybenzoic Acids

Established Pathway: The Shikimate Route to Protocatechuic and Vanillic Acid

The core biosynthetic route to aromatic compounds in plants and microbes is the shikimate pathway .[15][16] This pathway converts simple carbohydrate precursors into the aromatic amino acids and a variety of phenolic compounds.

The key steps leading to protocatechuic acid are:

-

Chorismate Formation: The pathway culminates in the synthesis of chorismate.

-

Conversion to 3-dehydroshikimate: Chorismate is an intermediate.

-

Dehydration: The enzyme 3-dehydroshikimate dehydratase converts 3-dehydroshikimate directly into protocatechuic acid.[17]

Protocatechuic acid then serves as a precursor for vanillic acid. This conversion is catalyzed by O-methyltransferase (OMT) enzymes, which transfer a methyl group from S-adenosyl methionine (SAM) to the 3-hydroxyl position of protocatechuic acid.[18]

Caption: Established biosynthetic pathway for Protocatechuic and Vanillic Acids.

Hypothetical Biosynthesis of 3-Ethoxy-4-hydroxybenzoic Acid

While not documented in nature, a hypothetical biosynthetic pathway for 3-Ethoxy-4-hydroxybenzoic acid would require an analogous enzymatic step to the formation of vanillic acid. Instead of an O-methyltransferase, it would necessitate an O-ethyltransferase capable of transferring an ethyl group, likely from S-adenosyl-L-ethionine (SAE), to the 3-hydroxyl group of protocatechuic acid. The lack of identified natural occurrences of this compound suggests that such specific ethyltransferases acting on this substrate are either non-existent or exceedingly rare in the metabolic machinery of plants and microbes.

Methodologies: Extraction and Analysis

The investigation of 3-Ethoxy-4-hydroxybenzoic acid, whether as a metabolite or in a search for potential natural sources, requires robust analytical protocols. The methodologies used for other phenolic acids are directly applicable.[19][20][21]

Experimental Protocol: Extraction of Phenolic Acids from a Biological Matrix

This protocol details a standard solid-liquid extraction suitable for plant tissues or other biological samples.[22][23]

Objective: To extract free and esterified hydroxybenzoic acids from a sample matrix.

Materials:

-

Sample (e.g., freeze-dried plant material, homogenized tissue)

-

Methanol (HPLC grade)

-

Water (deionized)

-

Sodium hydroxide (NaOH), 2M

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Centrifuge, rotary evaporator, vortex mixer

Procedure:

-

Sample Preparation: Weigh 1-2 g of finely ground, dried sample into a 50 mL centrifuge tube.

-

Initial Extraction: Add 20 mL of 80% aqueous methanol. Vortex thoroughly for 1 minute and sonicate for 20 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant into a clean flask.

-

Repeat Extraction: Repeat steps 2 and 3 on the remaining pellet and combine the supernatants.

-

Solvent Evaporation: Evaporate the methanol from the pooled supernatant using a rotary evaporator at 40°C.

-

Alkaline Hydrolysis (to release bound forms): Add 10 mL of 2M NaOH to the remaining aqueous extract. Blanket the flask with nitrogen gas, seal, and stir in the dark at room temperature for 4 hours.

-

Acidification: After hydrolysis, acidify the mixture to pH 2.0 with concentrated HCl.

-